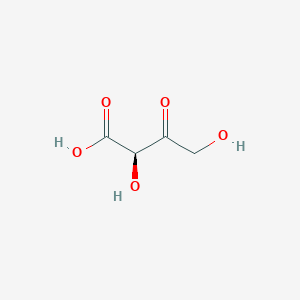
(2R)-2,4-dihydroxy-3-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2,4-dihydroxy-3-oxobutanoic acid is the 3-dehydro derivative of L-threonic acid. It is a ketoaldonic acid, a dihydroxy monocarboxylic acid and a 3-oxo monocarboxylic acid. It derives from a L-threonic acid. It is a conjugate acid of a (R)-2,4-dihydroxy-3-oxobutanoate. It is an enantiomer of a (S)-2,4-dihydroxy-3-oxobutanoic acid.
常见问题
Basic Questions
Q. What are the recommended methods for synthesizing (2R)-2,4-dihydroxy-3-oxobutanoic acid in enantiomerically pure form?
- Methodological Answer: Enantioselective synthesis techniques, such as asymmetric hydrogenation of ketone precursors or enzymatic catalysis using stereospecific reductases, are preferred. Chiral high-performance liquid chromatography (HPLC) or polarimetry should be employed to confirm enantiomeric purity. Protecting groups (e.g., tert-butyl for hydroxyl groups) can prevent unwanted side reactions during synthesis .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) to map proton and carbon environments. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, ketone). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. X-ray crystallography provides definitive stereochemical resolution .
Q. What role does this compound play in metabolic pathways?
- Methodological Answer: As a ketoaldonic acid, it acts as a metabolic intermediate in the oxidation-reduction cycle of L-threonic acid. Its 3-dehydro derivative status suggests involvement in pathways requiring redox cofactors (e.g., NAD+/NADH). Isotopic labeling (13C or 2H) and enzymatic assays can trace its biochemical transformations .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer: Consult safety data sheets (SDS) for hazard-specific guidelines. Use personal protective equipment (PPE), including nitrile gloves and goggles. Work in a fume hood to avoid inhalation. Store at 2–8°C in inert, airtight containers to prevent degradation .
Advanced Research Questions
Q. What experimental strategies address low yields in the synthesis of this compound derivatives?
- Methodological Answer: Optimize reaction conditions by adjusting temperature (e.g., 0–25°C for sensitive intermediates), pH (buffered solutions for keto-enol tautomer stabilization), and catalysts (e.g., chiral organocatalysts). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify intermediates using flash chromatography or recrystallization .
Q. How does the stereochemistry of this compound influence its biological interactions?
- Methodological Answer: Conduct comparative studies using both (R)- and (S)-enantiomers. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with target enzymes (e.g., dehydrogenases). Molecular docking simulations (AutoDock Vina) can predict stereospecific binding pockets .
Q. How to resolve contradictions in reported biological activities of this compound?
- Methodological Answer: Re-evaluate experimental variables:
- Purity: Validate via HPLC (>98% purity).
- Assay Conditions: Standardize pH, temperature, and cell lines (e.g., HEK293 vs. HepG2).
- Enantiomeric Cross-Contamination: Verify using chiral analytical methods.
Reproduce studies under controlled conditions and apply meta-analysis to reconcile discrepancies .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer: Density functional theory (DFT) calculations (Gaussian, ORCA) model transition states and activation energies. Molecular orbital analysis (HOMO-LUMO gaps) identifies reactive sites. Solvent effects can be simulated using continuum solvation models (SMD) .
Q. How to design experiments to study the compound's interaction with metal ions in biological systems?
- Methodological Answer: Use UV-Vis titration to monitor chelation (e.g., with Fe³⁺ or Cu²⁺). X-ray absorption fine structure (XAFS) spectroscopy elucidates coordination geometry. Compare binding constants (ITC) across pH gradients to assess protonation-dependent metal affinity .
Q. What analytical techniques differentiate this compound from its isomers?
- Methodological Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Vibrational circular dichroism (VCD) provides stereochemical fingerprints. NMR coupling constants (e.g., J-values in diastereotopic protons) distinguish positional isomers .
属性
分子式 |
C4H6O5 |
|---|---|
分子量 |
134.09 g/mol |
IUPAC 名称 |
(2R)-2,4-dihydroxy-3-oxobutanoic acid |
InChI |
InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h3,5,7H,1H2,(H,8,9)/t3-/m1/s1 |
InChI 键 |
SCSGVVIUUUPOOJ-GSVOUGTGSA-N |
SMILES |
C(C(=O)C(C(=O)O)O)O |
手性 SMILES |
C(C(=O)[C@H](C(=O)O)O)O |
规范 SMILES |
C(C(=O)C(C(=O)O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















